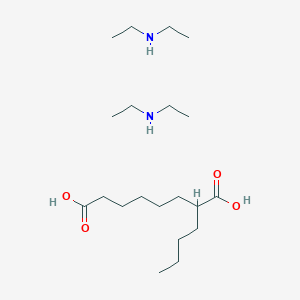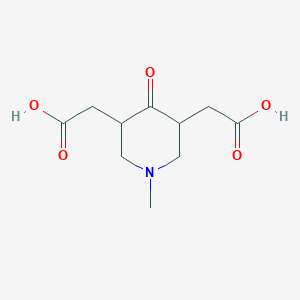
2,2'-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and medicinal properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid typically involves the cyclization of amine-substituted enones. An acid-mediated 6-endo-trig cyclization is a common method used to achieve the stereoselective synthesis of this compound . The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2,6-trans-4-oxopiperidines: These compounds share a similar piperidine core and have been studied for their biological activities.
Pyrrolidine derivatives: Known for their versatile biological activities and structural similarities.
Uniqueness: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid stands out due to its specific substitution pattern and the resulting unique properties
特性
CAS番号 |
806595-98-2 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-[5-(carboxymethyl)-1-methyl-4-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-11-4-6(2-8(12)13)10(16)7(5-11)3-9(14)15/h6-7H,2-5H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
NIUGWBCPKWPUCX-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(=O)C(C1)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
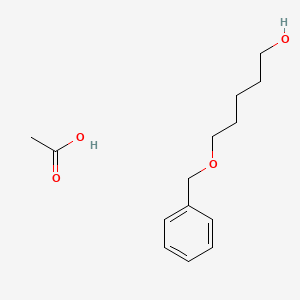
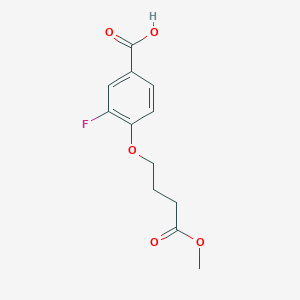
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
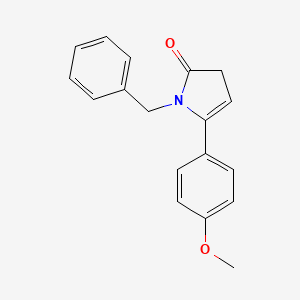
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
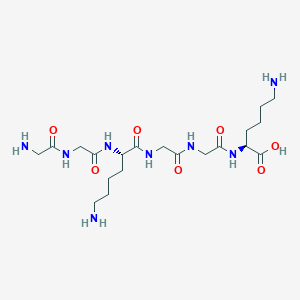
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)

